molecular formula C18H16BrN3O2S B11633904 (2E)-5-(4-bromobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

(2E)-5-(4-bromobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one

Cat. No.: B11633904
M. Wt: 418.3 g/mol
InChI Key: CRBSQWNFRXNHMX-RGVLZGJSSA-N
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Description

(2E)-5-(4-bromobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring, a bromobenzyl group, and a methoxybenzylidene hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-5-(4-bromobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves a multi-step process. One common method starts with the condensation of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinone ring. The final step involves the condensation of the thiazolidinone with 4-methoxybenzaldehyde to form the desired compound.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-5-(4-bromobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Potential use in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-5-(4-bromobenzyl)-2-[(2E)-(4-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidinone ring with bromobenzyl and methoxybenzylidene hydrazinylidene groups. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C18H16BrN3O2S

Molecular Weight

418.3 g/mol

IUPAC Name

(2E)-5-[(4-bromophenyl)methyl]-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16BrN3O2S/c1-24-15-8-4-13(5-9-15)11-20-22-18-21-17(23)16(25-18)10-12-2-6-14(19)7-3-12/h2-9,11,16H,10H2,1H3,(H,21,22,23)/b20-11+

InChI Key

CRBSQWNFRXNHMX-RGVLZGJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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